1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide 1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1105231-58-0
VCID: VC7055213
InChI: InChI=1S/C22H24N4O2S/c1-28-18-8-6-16(7-9-18)20-10-11-21(25-24-20)26-12-2-4-17(15-26)22(27)23-14-19-5-3-13-29-19/h3,5-11,13,17H,2,4,12,14-15H2,1H3,(H,23,27)
SMILES: COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CS4
Molecular Formula: C22H24N4O2S
Molecular Weight: 408.52

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide

CAS No.: 1105231-58-0

Cat. No.: VC7055213

Molecular Formula: C22H24N4O2S

Molecular Weight: 408.52

* For research use only. Not for human or veterinary use.

1-(6-(4-methoxyphenyl)pyridazin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide - 1105231-58-0

Specification

CAS No. 1105231-58-0
Molecular Formula C22H24N4O2S
Molecular Weight 408.52
IUPAC Name 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide
Standard InChI InChI=1S/C22H24N4O2S/c1-28-18-8-6-16(7-9-18)20-10-11-21(25-24-20)26-12-2-4-17(15-26)22(27)23-14-19-5-3-13-29-19/h3,5-11,13,17H,2,4,12,14-15H2,1H3,(H,23,27)
Standard InChI Key QRIXRQNTDZSTKB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CS4

Introduction

Structural Composition and Molecular Characteristics

Core Heterocyclic Framework

The molecule integrates three distinct heterocyclic systems:

  • Pyridazine Ring: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The pyridazine moiety is substituted at position 6 with a 4-methoxyphenyl group, introducing electron-donating methoxy (-OCH₃) effects that modulate electronic density and solubility.

  • Piperidine Ring: A six-membered amine ring connected to the pyridazine system via a nitrogen atom. The piperidine’s carboxamide group at position 3 forms a critical linkage to the thiophene-methyl substituent, influencing conformational flexibility and target binding .

  • Thiophene Ring: A five-membered sulfur-containing aromatic ring attached via a methylene (-CH₂-) bridge. Thiophene’s lipophilicity enhances membrane permeability, while its polarizable sulfur atom may participate in non-covalent interactions with biological targets .

Molecular Formula and Physicochemical Properties

  • Molecular Formula: C₂₂H₂₄N₄O₂S

  • Molecular Weight: 408.52 g/mol

  • SMILES: COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCCC(C3)C(=O)NCC4=CC=CS4

  • IUPAC Name: 1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(thiophen-2-ylmethyl)piperidine-3-carboxamide .

Key physicochemical parameters such as solubility, logP, and pKa remain unreported, limiting predictive pharmacokinetic assessments.

Synthetic Considerations and Analogous Pathways

While no explicit synthesis route for this compound is documented, analogous methodologies from related heterocycles suggest feasible strategies:

Proposed Synthetic Route

  • Pyridazine Core Formation:

    • Cyclocondensation of 1,4-diketones with hydrazine derivatives to construct the pyridazine ring.

    • Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl group at position 6 .

  • Piperidine-Carboxamide Assembly:

    • Michael addition or reductive amination to functionalize the piperidine ring.

    • Carboxamide formation via coupling of piperidine-3-carboxylic acid with thiophen-2-ylmethanamine .

  • Final Cyclization and Purification:

    • Microwave-assisted cyclization (as employed in nitrothiophene analogs ).

    • Chromatographic purification (e.g., silica gel, HPLC).

CompoundStructure DifferencesReported Activity
This CompoundThiophene-methyl carboxamideNot yet reported
CID 30866706 3-Methylpyridine substituentUnspecified receptor modulation
Nitrothiophene Analogs Nitro group, pyrazoline spacerAntitubercular (MIC ~5–10 μM)

Research Gaps and Future Directions

  • Experimental Validation:

    • In vitro Screening: Prioritize assays against inflammation (COX-1/2), pain (σ-opioid receptors), and infectious targets (e.g., Mycobacterium tuberculosis).

    • ADMET Profiling: Solubility, metabolic stability, and cytotoxicity studies in hepatic (e.g., HepG2) and renal cell lines.

  • Computational Modeling:

    • Docking Studies: Target identification using GPCR, kinase, and protease databases (e.g., PDB, ChEMBL).

    • DFT Calculations: Predict redox behavior and electrostatic potential maps to guide structural optimization .

  • Synthetic Optimization:

    • Introduce solubilizing groups (e.g., -OH, -SO₃H) to improve bioavailability.

    • Explore bioisosteric replacements for thiophene (e.g., furan, pyrrole) to modulate selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator